methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
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Overview
Description
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-bromobenzoate is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine moiety linked to a bromobenzoate structure through an oxygen atom. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.
Esterification: The final step involves the esterification of the bromobenzoate with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate involves its interaction with specific molecular targets. The pyrrolo[2,3-b]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets through binding to their active sites or allosteric sites, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-bromobenzoate can be compared with other similar compounds such as:
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate: This compound has a fluorine atom instead of bromine, which may affect its reactivity and biological activity.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-chlorobenzoate: The presence of a chlorine atom can lead to different chemical and biological properties.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-iodobenzoate:
The uniqueness of methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H11BrN2O3 |
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Molecular Weight |
347.16 g/mol |
IUPAC Name |
methyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C15H11BrN2O3/c1-20-15(19)12-3-2-10(16)7-13(12)21-11-6-9-4-5-17-14(9)18-8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
XUKMBKRGXYCKBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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